Cas no 2228589-27-1 (tert-butyl N-(2-hydrazinylphenyl)carbamate)

tert-butyl N-(2-hydrazinylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- tert-butyl N-(2-hydrazinylphenyl)carbamate
- 2228589-27-1
- EN300-1875218
-
- インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(8)14-12/h4-7,14H,12H2,1-3H3,(H,13,15)
- InChIKey: XZKKFUDOQVUCHZ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=CC=1NN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 76.4Ų
じっけんとくせい
- 密度みつど: 1.206±0.06 g/cm3(Predicted)
- ふってん: 312.2±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.52±0.70(Predicted)
tert-butyl N-(2-hydrazinylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875218-0.05g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1875218-1.0g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1875218-1g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1875218-2.5g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1875218-10.0g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1875218-5.0g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1875218-5g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1875218-0.25g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1875218-0.1g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1875218-0.5g |
tert-butyl N-(2-hydrazinylphenyl)carbamate |
2228589-27-1 | 0.5g |
$946.0 | 2023-09-18 |
tert-butyl N-(2-hydrazinylphenyl)carbamate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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tert-butyl N-(2-hydrazinylphenyl)carbamateに関する追加情報
Introduction to Tert-butyl N-(2-hydrazinylphenyl)carbamate (CAS No: 2228589-27-1)
Tert-butyl N-(2-hydrazinylphenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2228589-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of tert-butyl N-(2-hydrazinylphenyl)carbamate, including its hydrazinylphenyl moiety and tert-butyl ester group, make it a valuable building block for the development of novel therapeutic agents.
The hydrazinylphenyl group is a key pharmacophore that has been extensively studied for its potential in modulating various biological pathways. In recent years, hydrazine derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. The carbamate functionality, on the other hand, provides a reactive site for further chemical modifications, enabling the construction of more complex molecules with tailored biological activities. This dual functionality makes tert-butyl N-(2-hydrazinylphenyl)carbamate a promising candidate for drug discovery initiatives.
Recent advancements in synthetic methodologies have enhanced the accessibility and scalability of tert-butyl N-(2-hydrazinylphenyl)carbamate, facilitating its incorporation into larger research programs. The tert-butyl group, while contributing to the stability of the intermediate, also serves as an easily removable protecting group in multi-step syntheses. This characteristic is particularly advantageous in drug development pipelines where regioselective modifications are often required. The ability to introduce or remove this group at will allows chemists to fine-tune the properties of their target molecules with greater precision.
In the context of medicinal chemistry, the exploration of tert-butyl N-(2-hydrazinylphenyl)carbamate has led to several innovative applications. For instance, researchers have utilized this compound as a precursor in the synthesis of hydrazino-carbonyl derivatives, which exhibit potent inhibitory effects on certain kinases implicated in cancer progression. The phenyl ring further contributes to the compound's interactability with biological targets, enhancing its binding affinity and selectivity. These attributes have positioned tert-butyl N-(2-hydrazinylphenyl)carbamate as a cornerstone in the development of next-generation pharmaceuticals.
The versatility of tert-butyl N-(2-hydrazinylphenyl)carbamate extends beyond its role as an intermediate. It has also been employed in the preparation of prodrugs designed to improve solubility and bioavailability upon metabolic activation. By leveraging its structural adaptability, chemists can design molecules that release active pharmaceutical ingredients (APIs) at targeted sites within the body, thereby optimizing therapeutic outcomes. This approach aligns with contemporary trends in precision medicine, where tailored drug delivery systems are becoming increasingly prevalent.
From a synthetic chemistry perspective, tert-butyl N-(2-hydrazinylphenyl)carbamate exemplifies the importance of functional group interconversion in streamlining drug development processes. The compound's ability to undergo transformations such as hydrolysis, oxidation, and reduction opens up numerous possibilities for structural diversification. These transformations are often catalyzed by transition metal complexes or enzymatic systems, reflecting the growing integration of green chemistry principles into synthetic workflows. Such innovations not only enhance efficiency but also minimize environmental impact.
The pharmacological potential of tert-butyl N-(2-hydrazinylphenyl)carbamate continues to be uncovered through ongoing research initiatives. Studies have demonstrated its efficacy in preclinical models as an inhibitor of oxidative stress-related pathologies, including neurodegenerative disorders and cardiovascular diseases. The hydrazinylphenyl moiety's ability to scavenge reactive oxygen species (ROS) has been particularly highlighted as a mechanism contributing to its therapeutic effects. This aligns with emerging evidence suggesting that modulating oxidative stress is pivotal for maintaining cellular homeostasis and preventing disease progression.
In conclusion,tert-butyl N-(2-hydrazinylphenyl)carbamate (CAS No: 2228589-27-1) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and functional adaptability. Its role as a key intermediate and building block underscores its importance in drug discovery efforts aimed at addressing complex diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,tert-butyl N-(2-hydrazinylphenyl)carbamate is poised to remain at the forefront of medicinal chemistry innovation.
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